molecular formula C14H12ClN3O4S B225048 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole

Cat. No. B225048
M. Wt: 353.8 g/mol
InChI Key: OYAORDJKGQUPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole, also known as CDPSB, is a chemical compound that has gained significant attention in scientific research. CDPSB is a benzotriazole derivative that has been synthesized for its potential use in various biochemical and physiological experiments.

Scientific Research Applications

Anticancer Activity and VEGFR-2 Inhibition

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole derivatives have been studied for their anticancer properties. A notable study by Ghorab et al. (2016) synthesized novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety. These compounds demonstrated significant in vitro anticancer activity against various cancer cell lines, including hepatocellular carcinoma and cervical cancer. Importantly, some derivatives showed promising activity as inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, more active than the reference drug dasatinib (Ghorab, M. et al., 2016).

Synthesis of Fluorescent Molecular Probes

Diwu et al. (1997) explored the synthesis of fluorescent solvatochromic dyes incorporating a dimethylamino group and a sulfonyl group, similar in structure to 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole. These compounds exhibit strong solvent-dependent fluorescence, useful for creating sensitive fluorescent molecular probes for studying various biological events and processes (Diwu, Z. et al., 1997).

Antimicrobial and Analgesic Activities

Barbuceanu et al. (2013) synthesized triazoles and thiadiazoles derived from 4-(4-chlorophenylsulfonyl)benzoic acid, showing antimicrobial and analgesic activities. These compounds were evaluated against various bacterial and fungal strains, with some showing promising results. Particularly, certain triazoles and thiadiazoles exhibited high analgesic activity (Barbuceanu, Ș.-F. et al., 2013).

Antifungal and Antibacterial Agents

Ezabadi et al. (2008) explored sulfonamide-1,2,4-triazole derivatives as potential antifungal and antibacterial agents. These compounds demonstrated significant antifungal activity against micromycetes, surpassing a commercial fungicide. Additionally, they exhibited notable antibacterial activity, comparable to commercial agents like streptomycin (Ezabadi, I. R. et al., 2008).

Antitumor Activity

Mortimer et al. (2006) reported on a series of 2-phenylbenzothiazoles, including derivatives similar to 1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole, showing potent antitumor properties. These compounds, particularly 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, displayed potent antiproliferative activity against various cancer cell lines (Mortimer, C. G. et al., 2006).

properties

Product Name

1-(4-Chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole

Molecular Formula

C14H12ClN3O4S

Molecular Weight

353.8 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonylbenzotriazole

InChI

InChI=1S/C14H12ClN3O4S/c1-21-12-8-14(13(22-2)7-9(12)15)23(19,20)18-11-6-4-3-5-10(11)16-17-18/h3-8H,1-2H3

InChI Key

OYAORDJKGQUPNL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C3=CC=CC=C3N=N2

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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